Benzyl vinyl carbonate

Übersicht

Beschreibung

Benzyl Vinyl Carbonate is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of Benzyl Vinyl Carbonate has been reported in the literature. One method involves the reaction with potassium fluoride and 18-crown-6 ether in acetonitrile at 70°C for 3.5 hours . Another method involves isolating the product by crystallization .

Molecular Structure Analysis

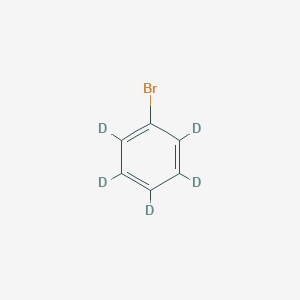

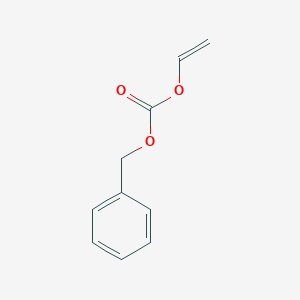

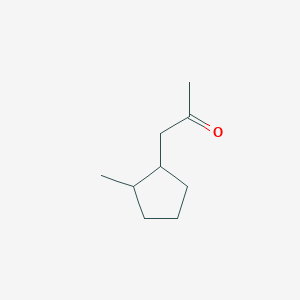

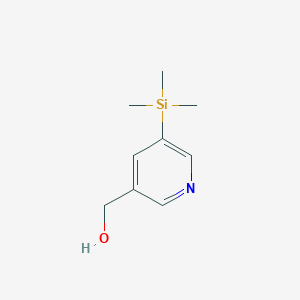

The molecular structure of Benzyl Vinyl Carbonate consists of a benzyl group and a vinyl carbonate group. The benzyl group is based on methylbenzene (toluene), with one H removed from the methyl group . The vinyl group is a type of unsaturated hydrocarbon that contains a carbon-carbon double bond .

Chemical Reactions Analysis

Benzyl Vinyl Carbonate can undergo various chemical reactions. For instance, it can be involved in the hydrogenation of unsaturated double bonds with molecular hydrogen, an efficient atom-economic approach to the production of a wide range of fine chemicals . This process is sustainable as it does not produce wastes .

Physical And Chemical Properties Analysis

Benzyl Vinyl Carbonate is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . The compound is insoluble in available organic solvents .

Wissenschaftliche Forschungsanwendungen

Preparation of Benzyl-N-vinyl Carbamate

Benzyl-N-vinyl carbamate is a valuable synthetic intermediate . An improved method has been developed for its preparation, which can be easily scaled up . This method involves the codistillation of vinyl isocyanate (formed by the Curtius rearrangement of acryloyl azide) with a solvent such as toluene into benzyl alcohol containing a catalyst and inhibitor .

Synthesis of β-lactam Antibiotics

Z-Vinylamine, a derivative of Benzyl-N-vinyl carbamate, undergoes alkylation readily on the carbon R to the nitrogen . This property has been used in the synthesis of β-lactam antibiotics .

Polymerization to Polyvinylamine Derivatives

Compounds such as Benzyl-N-vinyl carbamate can be readily polymerized to polyvinylamine derivatives . This property has potential applications in the development of new materials .

Intermediate for New Drug Candidates

A major pharmaceutical company has expressed interest in Benzyl-N-vinyl carbamate as an intermediate for a new drug candidate . This highlights the potential of this compound in pharmaceutical research .

Protective and Decorative Coatings

Vinyl carbonates or vinyl carbamates, like Benzyl vinyl carbonate, can overcome the health hazards associated with acrylates and methacrylates, which are the state-of-the-art monomers for protective and decorative coatings . They have similar photoreactivity to (meth)acrylates but generally lower cytotoxicity .

Anticonvulsant N-methyl-O-benzyl Carbamate

The anticonvulsant N-methyl-O-benzyl carbamate was obtained in a vibrational ball-mill . This indicates the potential use of Benzyl vinyl carbonate in the synthesis of anticonvulsant drugs .

Safety and Hazards

Benzyl Vinyl Carbonate is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, rinse cautiously with water for several minutes .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Benzyl vinyl carbonate is a synthetic intermediate that is primarily used in the synthesis of peptides . It is a type of carbamate, which are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The primary targets of benzyl vinyl carbonate are therefore amines, particularly those involved in peptide synthesis .

Mode of Action

Benzyl vinyl carbonate interacts with its targets through a process known as alkylation . In this process, the compound forms a bond with an amine, effectively “protecting” it during peptide synthesis . This protection allows for the selective synthesis of complex peptide structures . The interaction of benzyl vinyl carbonate with its targets results in the formation of a carbamate group .

Biochemical Pathways

The biochemical pathways affected by benzyl vinyl carbonate primarily involve peptide synthesis . The compound’s ability to protect amines allows for the selective synthesis of peptides, which are crucial components of proteins . Downstream effects of this pathway could include the synthesis of a wide variety of proteins, depending on the specific amines and peptides involved .

Pharmacokinetics

As a synthetic intermediate used in laboratory settings, it is likely that these properties would vary significantly depending on the specific conditions of use .

Result of Action

The molecular effects of benzyl vinyl carbonate’s action include the formation of a carbamate group, which protects amines during peptide synthesis . On a cellular level, this can facilitate the synthesis of complex peptide structures, potentially leading to the production of a wide variety of proteins .

Action Environment

The action, efficacy, and stability of benzyl vinyl carbonate can be influenced by various environmental factors. For instance, the compound’s efficacy in peptide synthesis can be affected by the presence of other reactants, the pH of the solution, and the temperature of the reaction . Additionally, benzyl vinyl carbonate can polymerize readily, even on the walls of the equipment used, which can influence its stability .

Eigenschaften

IUPAC Name |

benzyl ethenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-12-10(11)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSHJHHDLLAIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl vinyl carbonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)

![[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene](/img/structure/B116775.png)